[(2-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
The compound [(2-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to the class of naphthyridine derivatives. These compounds are known for their diverse pharmacological and industrial applications. This specific compound may exhibit unique properties due to its complex structure, combining carbamoyl and naphthyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [(2-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate generally involves multi-step organic synthesis. One common route includes the reaction of 2-methylphenyl isocyanate with a naphthyridine derivative under controlled temperature and pH conditions. Further steps may involve cyclization and esterification processes.
Industrial Production Methods: Industrially, this compound can be produced using batch or continuous flow reactors, with careful monitoring of reaction kinetics to ensure high yield and purity. Advanced separation techniques like high-performance liquid chromatography (HPLC) are often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Used: For oxidation reactions, common reagents like potassium permanganate or chromium trioxide might be employed. Reduction can be achieved using hydride donors like sodium borohydride. Nucleophilic substitution reactions may utilize reagents such as sodium ethoxide.
Major Products Formed: Oxidation typically results in the formation of hydroxylated derivatives. Reduction often yields alcohols or amines, while substitution reactions can replace functional groups with others, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [(2-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is often used as a model compound for studying reaction mechanisms and molecular interactions due to its complex structure.
Biology: This compound may be used in biological research for its potential interactions with enzymes and receptors.
Medicine: Pharmacologically, naphthyridine derivatives have been explored for their antimicrobial and anticancer activities, suggesting potential therapeutic applications.
Industry: Industrial applications may include its use as a precursor or intermediate in the synthesis of more complex molecules, possibly in agrochemicals or pharmaceuticals.
Mechanism of Action
This compound’s mechanism of action can be linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The carbamoyl group may form hydrogen bonds or covalent interactions with active site residues in proteins, influencing the function of enzymes or receptors involved in critical biological pathways. The naphthyridine ring may facilitate binding through π-π interactions or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphthyridine derivatives like 1-ethyl-7-methyl-4-oxo-1,4-dihydro-3-carboxylate and various carbamoyl-substituted heterocycles.
Highlighting Uniqueness: Compared to these, [(2-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate stands out due to its dual functional groups that might impart distinct reactivity and biological activity. The presence of both carbamoyl and methyl groups can alter its chemical behavior and interaction with biological targets.
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Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-24-11-16(19(26)15-10-9-14(3)22-20(15)24)21(27)28-12-18(25)23-17-8-6-5-7-13(17)2/h5-11H,4,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXAWUGWMCLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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